molecular formula C8H16ClN3O B2978874 N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine;hydrochloride CAS No. 2551116-59-5

N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine;hydrochloride

Cat. No.: B2978874
CAS No.: 2551116-59-5
M. Wt: 205.69
InChI Key: GCRCSWNSGFRFAS-UHFFFAOYSA-N
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Description

N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine hydrochloride is a heterocyclic organic compound featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position. The oxadiazole moiety is linked via a methylene bridge to a butan-1-amine chain, with the amine protonated as a hydrochloride salt. This structural framework is common in medicinal chemistry due to the oxadiazole’s metabolic stability and hydrogen-bonding capabilities, which enhance target binding .

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c1-3-4-5-9-6-8-10-7(2)11-12-8;/h9H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRCSWNSGFRFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=NC(=NO1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine hydrochloride is a chemical compound featuring a 1,2,4-oxadiazole ring, with the molecular formula C8H15N3OHClC_8H_{15}N_3O\cdot HCl and a molecular weight of approximately 239.31 g/mol. The oxadiazole ring contributes to its diverse biological activities, making it applicable in medicinal chemistry.

Properties

N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine hydrochloride's reactivity stems from its oxadiazole ring, which is capable of undergoing various chemical transformations to synthesize derivatives with enhanced biological activity.

Applications

N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine hydrochloride has several applications across different fields:

  • Medicinal Chemistry The presence of the oxadiazole ring leads to a range of biological activities, such as pharmacological properties.
  • Synthesis of Derivatives The reactivity of the oxadiazole ring allows for the synthesis of derivatives or related compounds.

Interactions

Interaction studies have provided insights into the compound's binding affinities with various biological targets. These interactions are crucial for understanding the pharmacodynamics of the compound and guiding further modifications for improved efficacy.

Mechanism of Action

The mechanism by which N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituents on the Oxadiazole Ring

  • Alkyl vs. Aromatic Groups: The target compound’s 3-methyl group contrasts with analogs bearing ethyl (), phenyl (), or octylphenyl () substituents.
  • Electron-Withdrawing Groups : Compounds like N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives () incorporate chlorine atoms, which may improve binding to hydrophobic enzyme pockets.

Amine Chain Modifications

  • Chain Length : The butan-1-amine chain in the target compound provides moderate flexibility and lipophilicity. Shorter chains (e.g., methylamine in ) reduce steric bulk, while longer chains or amide linkages () may alter metabolic stability and bioavailability.
  • Functional Group Variations : Amide-containing analogs () resist enzymatic degradation compared to primary amines, extending half-life in vivo.

Physicochemical Properties

  • Lipophilicity : The ethyl-substituted analog () has XLogP3 = 0.4, whereas bulkier substituents (e.g., octylphenyl in ) likely increase logP, favoring CNS penetration.

Biological Activity

N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine;hydrochloride is a chemical compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its unique structural features, including a butan-1-amine group linked to a 3-methyl-1,2,4-oxadiazol moiety, suggest potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its IUPAC name and molecular formula:

Property Details
IUPAC Name This compound
Molecular Formula C8H15ClN3O
CAS Number 2551116-59-5

The synthesis typically involves the reaction of 3-methyl-1,2,4-oxadiazole with butan-1-amine using coupling agents like DCC or EDC under mild conditions.

Antimicrobial Properties

Recent studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial activity. For instance, related oxadiazole derivatives have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Antitumor Activity

Research has demonstrated that oxadiazole derivatives can possess antitumor properties. The structure–activity relationship (SAR) studies suggest that modifications on the oxadiazole ring can enhance cytotoxicity against cancer cell lines. For example, compounds with electron-donating groups at specific positions on the phenyl ring exhibited increased activity against A431 and Jurkat cell lines .

Neuroprotective Effects

Preliminary investigations into the neuroprotective effects of oxadiazole-containing compounds suggest potential applications in neurodegenerative diseases. These compounds may exert protective effects on neuronal cells by modulating oxidative stress and inflammatory pathways .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed promising results against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant cytotoxic potential.

Summary of Biological Activities

Activity Type Effectiveness
Antimicrobial Effective against MDR bacteria
Antitumor Significant cytotoxicity in cancer cell lines
Neuroprotective Potential modulation of oxidative stress

Q & A

Q. How might this compound be adapted for use in materials science or agrochemical research?

  • Methodological Answer :
  • Materials Science : Functionalize the amine group with polymers (e.g., PEGylation) to create pH-responsive hydrogels.
  • Agrochemicals : Screen for herbicidal activity by derivatizing the oxadiazole ring with chloro or nitro groups .

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